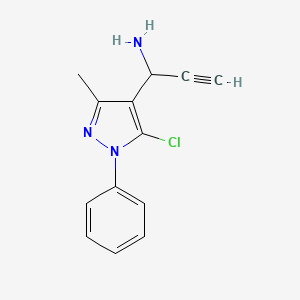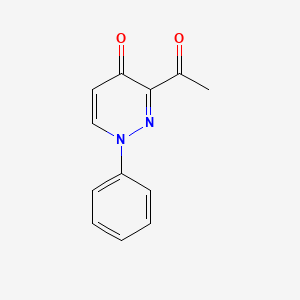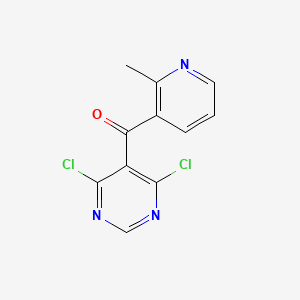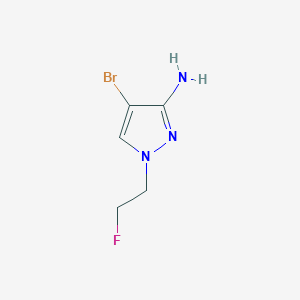
1-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-yn-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-yn-1-amine is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a chloro group, a methyl group, and a phenyl group attached to the pyrazole ring, along with a prop-2-yn-1-amine side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-yn-1-amine typically involves multiple steps. One common method starts with the preparation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde . This intermediate can be synthesized through the Vilsmeier-Haack reaction, which involves the formylation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole . The aldehyde is then subjected to a series of reactions to introduce the prop-2-yn-1-amine side chain.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-yn-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
1-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-yn-1-amine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex pyrazole derivatives.
Medicine: The compound can be used in the development of new pharmaceuticals targeting various diseases.
Industry: It may find applications in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-yn-1-amine is not well-documented. pyrazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- 1-Phenyl-3-methyl-5-pyrazolone
- 3-Methyl-1-phenyl-5-pyrazolone
Uniqueness
1-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-yn-1-amine is unique due to its specific substitution pattern and the presence of the prop-2-yn-1-amine side chain. This structural uniqueness can impart distinct chemical and biological properties compared to other pyrazole derivatives.
Properties
Molecular Formula |
C13H12ClN3 |
|---|---|
Molecular Weight |
245.71 g/mol |
IUPAC Name |
1-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-yn-1-amine |
InChI |
InChI=1S/C13H12ClN3/c1-3-11(15)12-9(2)16-17(13(12)14)10-7-5-4-6-8-10/h1,4-8,11H,15H2,2H3 |
InChI Key |
ZUUMFXABAXEILF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C(C#C)N)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Isobutyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B11786080.png)





![Methyl 2-(3-bromophenyl)benzo[d]oxazole-5-carboxylate](/img/structure/B11786141.png)
![1-(2-Methoxyphenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11786147.png)


![Benzyl 3-(methylamino)-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B11786170.png)
![4-(4-Chlorophenyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B11786171.png)
